molecular formula C18H14Cl2N4S2 B2885496 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole CAS No. 863001-22-3

2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole

Cat. No.: B2885496
CAS No.: 863001-22-3
M. Wt: 421.36
InChI Key: WDRYIMNXIBTADH-UHFFFAOYSA-N
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Description

“2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole” is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Chemical Reactions Analysis

Benzothiazole derivatives can be synthesized through various chemical reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Antimicrobial Applications

  • A class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones demonstrated significant in vitro antimicrobial potential against various bacteria and fungi, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 4-8 µg/mL (Patel & Park, 2015).
  • Other research into benzothiazole derivatives synthesized through reactions involving piperazine and hydrazide derivatives explored their antimicrobial efficacy, although some compounds did not show activity against tested strains (Al-Talib et al., 2016).

Anticancer Applications

  • Piperazinyl benzothiazole/benzoxazole derivatives, coupled with 1,3,4-oxadiazole-2-thiol, were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some compounds, particularly 8j and 8t, showed significant cytotoxic activity, with the A431 skin cancer cell line being the most sensitive (Murty et al., 2013).

Anti-mycobacterial Applications

  • Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were identified as new anti-mycobacterial chemotypes, with some compounds showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain and exhibiting low cytotoxicity, suggesting a good therapeutic index (Pancholia et al., 2016).

Future Directions

Benzothiazole derivatives, including “2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole”, show promise in the field of medicinal chemistry due to their wide range of biological activities. Future research could focus on further understanding their mechanisms of action and optimizing their synthesis for potential therapeutic applications .

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dichloro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4S2/c19-11-9-12(20)16-15(10-11)26-18(22-16)24-7-5-23(6-8-24)17-21-13-3-1-2-4-14(13)25-17/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRYIMNXIBTADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(S4)C=C(C=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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